molecular formula C4H8ClO4P B14317538 Dimethyl (2-chloro-2-oxoethyl)phosphonate CAS No. 108861-63-8

Dimethyl (2-chloro-2-oxoethyl)phosphonate

Cat. No.: B14317538
CAS No.: 108861-63-8
M. Wt: 186.53 g/mol
InChI Key: ROSRNIVGYRTMBX-UHFFFAOYSA-N
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Description

Dimethyl (2-chloro-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C₄H₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-chloro-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-chloro-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (2-chloro-2-oxoethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2-chloro-2-oxoethyl)phosphonate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the phosphonate ester group and the chloro substituent, which make it susceptible to nucleophilic attack. This allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-chloro-2-oxoethyl)phosphonate is unique due to the presence of both the chloro and phosphonate ester groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific chemical transformations .

Properties

IUPAC Name

2-dimethoxyphosphorylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO4P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSRNIVGYRTMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559979
Record name Dimethyl (2-chloro-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108861-63-8
Record name Dimethyl (2-chloro-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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